molecular formula C16H14N4OS B8451735 4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine

4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine

Cat. No.: B8451735
M. Wt: 310.4 g/mol
InChI Key: WKYZHONWEKVPLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine is a complex organic compound that features a pyrimidine ring substituted with a methylthio group, a pyridine ring, and a benzenamine moiety

Chemical Reactions Analysis

4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival . This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of kinase activity can lead to the suppression of tumor growth.

Comparison with Similar Compounds

4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H14N4OS

Molecular Weight

310.4 g/mol

IUPAC Name

4-[3-(2-methylsulfanylpyrimidin-4-yl)pyridin-2-yl]oxyaniline

InChI

InChI=1S/C16H14N4OS/c1-22-16-19-10-8-14(20-16)13-3-2-9-18-15(13)21-12-6-4-11(17)5-7-12/h2-10H,17H2,1H3

InChI Key

WKYZHONWEKVPLB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)C2=C(N=CC=C2)OC3=CC=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A resealable pressure bottle was charged with 4-(2-chloropyridin-3-yl)-2-(methylthio)pyrimidine (6.00 g, 25.2 mmol), 4-aminophenol (2.89 g, 26.5 mmol), and cesium carbonate (16.4 g, 50.5 mmol). These reagents were suspended in DMSO (50.5 ml, 0.50 M). The vessel was sealed and heated to 130° C. for 48 hrs. Reaction mixture was allowed to cool to RT, diluted with water and extracted with EtOAc. The organic layer was collected, dried with Na2SO4, filtered, and concentrated to give a light brown residue, which was purified by silica gel chromatography (ISCO, 10% to 50% Ethyl Acetate/Hexanes) to afford clean material as light yellow solid. MS m/z=311 [N+H]+. Calc'd for C16H14N4OS: 310.37.
Quantity
6 g
Type
reactant
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2.89 g
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reactant
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cesium carbonate
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16.4 g
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reactant
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50.5 mL
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solvent
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

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